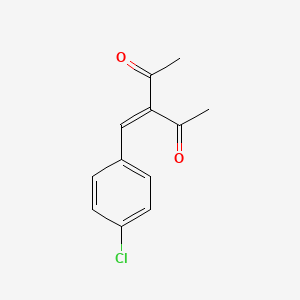

3-(4-Chlorobenzylidene)pentane-2,4-dione

Overview

Description

Structure and Vibrational Assignment

The molecular structure of 3-chloro-pentane-2,4-dione, a derivative of acetylacetone, has been extensively studied using ab initio and Density Functional Theory (DFT) calculations. The focus was on the cis-enol form, which is significant due to its hydrogen bonding characteristics. The strength of the hydrogen bond in this compound was found to be slightly stronger than in its parent molecule, acetylacetone, by approximately 2.3 kJ/mol. This was supported by various vibrational frequencies such as OH/OD stretching and in-plane bending, as well as O...O stretching frequencies. Additionally, 1H NMR chemical shifts were calculated and showed good agreement with experimental data. The presence of the chlorine atom, despite its electron-withdrawing nature, was suggested to increase the hydrogen bond strength due to steric effects .

Synthesis and Structural Elucidation

A related compound, 1,1,1-trichloro-3-(1-phenethylamino-ethylidene)-pentane-2,4-dione, was synthesized and its structure was elucidated using linear-polarized IR spectroscopy of oriented solids in a colloidal suspension. Quantum chemical calculations supported the structural information and IR-spectroscopic assignment. The molecule features an intramolecular hydrogen bond with a length of 2.526 Å and an NHO angle of 140.5(1)°. The fragment containing the nitrogen and carbonyl groups was found to be nearly flat, indicating a planar geometry around this region of the molecule .

Chemical Reactions and Catalytic Activity

A new copper(II) dimer was synthesized using 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, which was prepared by azocoupling of diazonium salts with pentane-2,4-dione. The dimer was shown to exist in the hydrazone tautomeric form and its crystal structure was determined. This complex demonstrated catalytic activity in the oxidation of cyclohexane to various products and also in the selective oxidation of benzylic alcohols to aldehydes using H2O2 and TEMPO as oxidants. This suggests that azoderivatives of β-diketones can be effective ligands for catalytic reactions .

Physical and Chemical Properties Analysis

While the physical properties of 3-(4-Chlorobenzylidene)pentane-2,4-dione are not directly discussed in the provided papers, the studies on closely related compounds provide insights into the chemical behavior of β-diketones. The presence of substituents such as chlorine atoms and phenyl groups can significantly affect the molecular geometry, hydrogen bonding, and vibrational properties of these compounds. These modifications can also influence their reactivity and catalytic properties, as seen in the copper(II) dimer study .

Scientific Research Applications

Reactions with 1,2-Diaminobenzene

The reactions of 3-substituted derivatives of pentane-2,4-dione with 1,2-diaminobenzene have been studied. Specifically, 3-methyl, 3-prop-2-ynyl, and 3-benzyl derivatives of pentane-2,4-dione showed the formation of 1,5-benzodiazepines. However, no cyclization was observed with the 3-chloro derivative, indicating unique reactivity patterns for different substituents (Drewes & Upfold, 1977).

Structural and Thermal Properties of Cyano-Substituted Derivatives

Research on cyano-substituted azoderivatives of β-diketones, including 3-(4-cyanophenylhydrazo)pentane-2,4-dione, revealed significant thermal stability and structural properties. These compounds, along with their complexes, exhibit well-defined peaks of phase transition, indicating their potential in material science applications (Mahmudov et al., 2011).

Physicochemical and Solvatochromic Properties

The study of azoderivatives of pentane-2,4-dione, such as 3-(4-bromophenylhydrazo)pentane-2,4-dione, has shown that these compounds have notable physicochemical and solvatochromic properties. Their behavior in various solvents can provide insights into their potential applications in chemical sensing and molecular recognition (Mahmudov et al., 2011).

Enol Tautomer Characterization

Research on 3-substituted pentane-2,4-diones, such as 3-(4′-biphenyl)pentane-2,4-dione, has contributed to the understanding of enol tautomers. The studies focused on hydrogen bond strength and vibrational characteristics, providing valuable information for chemical analysis and molecular design (Emsley et al., 1988).

Vibrational Spectroscopy Analysis

Vibrational spectroscopy studies on derivatives like 3-(ortho-methoxyphenylthio) and 3-(para-methoxyphenylthio)pentane-2,4-dione have provided insights into molecular structures and intramolecular hydrogen bond strength. Such analyses are critical in understanding the chemical behavior and potential applications of these compounds in various fields (Zahedi-Tabrizi et al., 2015).

Synthesis and Characterization of Schiff Bases

The synthesis of unsymmetrical Schiff bases from compounds like 3,4-diaminopyridine and 3-ethoxyvinylidene-2,4-pentanedione highlights the versatility of 3-substituted pentane-2,4-diones in organic synthesis. These compounds exhibit unique hydrogen-bonded structures, expanding the realm of organic chemistry (Opozda et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, pentane-2,4-dione, indicates that it is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled . It is recommended to avoid eating, smoking, or drinking where such compounds are handled, processed, or stored .

Mechanism of Action

Target of Action

This compound is a derivative of benzylidene pentanedione, which is known to interact with various biological targets

Mode of Action

It is known that benzylidene pentanedione derivatives can react with various biological targets, leading to changes in cellular processes . The chlorobenzylidene group may enhance the reactivity of the compound, potentially altering its interaction with its targets .

Biochemical Pathways

Benzylidene pentanedione derivatives are known to interact with various biochemical pathways

Result of Action

As a derivative of benzylidene pentanedione, it may share some of the biological activities of this class of compounds

properties

IUPAC Name |

3-[(4-chlorophenyl)methylidene]pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQVUABIINFFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319146 | |

| Record name | NSC637173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19411-75-7 | |

| Record name | NSC340304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC637173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

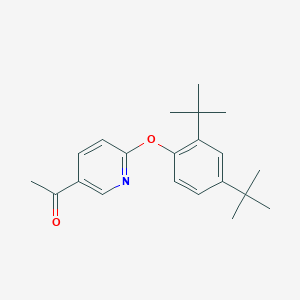

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-Dimethoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3032385.png)

![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)

![3-Acetyl-5-chlorobenzo[b]thiophene](/img/structure/B3032399.png)

![8-amino-5-methylpyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3032402.png)